molecular formula C25H27N3O B2487451 4,11,11-trimethyl-N-(2-phenylethyl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide CAS No. 622824-22-0

4,11,11-trimethyl-N-(2-phenylethyl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide

Cat. No.: B2487451
CAS No.: 622824-22-0
M. Wt: 385.511
InChI Key: WMNIGZMMSQDKEM-UHFFFAOYSA-N
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Description

4,11,11-trimethyl-N-(2-phenylethyl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide is a useful research compound. Its molecular formula is C25H27N3O and its molecular weight is 385.511. The purity is usually 95%.
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Properties

IUPAC Name

12,15,15-trimethyl-N-(2-phenylethyl)-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c1-23(2)24(3)14-15-25(23,22(29)26-16-13-17-9-5-4-6-10-17)21-20(24)27-18-11-7-8-12-19(18)28-21/h4-12H,13-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNIGZMMSQDKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NCCC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,11,11-trimethyl-N-(2-phenylethyl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C27H30N2OC_{27}H_{30}N_{2}O, and its structure consists of a methanophenazine core with a carboxamide functional group. The presence of the trimethyl and phenylethyl groups may influence its biological interactions.

Research indicates that compounds similar to methanophenazines can interact with various biological pathways. Methanophenazines are known to participate in electron transport processes within microbial systems, particularly in methanogenic archaea. They serve as electron carriers in biochemical reactions involving hydrogen and other substrates .

Enzyme Interaction

Studies have demonstrated that derivatives of methanophenazine can act as electron acceptors in enzymatic reactions. For instance, the F420H2-dependent system in Methanosarcina mazei utilizes these compounds effectively, showcasing their role in energy conservation and electron transport .

Pharmacological Effects

The compound's potential pharmacological effects can be categorized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that methanophenazine derivatives exhibit antimicrobial properties by disrupting microbial electron transport chains.
  • Neuroprotective Effects : Certain phenazine derivatives have shown neuroprotective effects in vitro, possibly due to their antioxidant properties.
  • Cytotoxicity : Some studies indicate that related compounds may induce cytotoxic effects in cancer cell lines, although further research is necessary to confirm these findings.

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial effects of phenazine derivatives, it was found that 2-hydroxyphenazine significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of the bacterial electron transport chain .

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of phenazine compounds demonstrated that they could reduce oxidative stress markers in neuronal cell cultures. The results indicated a potential therapeutic application for neurodegenerative diseases .

Table 1: Biological Activities of Methanophenazine Derivatives

Compound NameActivity TypeTarget Organism/Cell LineEffect
2-HydroxyphenazineAntimicrobialE. coli, S. aureusGrowth inhibition
Phenazine DerivativeNeuroprotectiveNeuronal cell culturesReduced oxidative stress
MethanophenazineCytotoxicityCancer cell linesInduced apoptosis

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